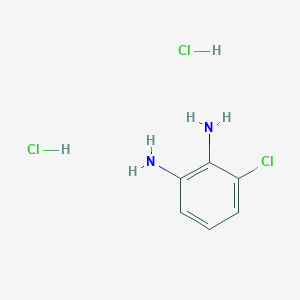

3-Chloro-benzene-1,2-diamine dihydrochloride

Description

Structural Relationships and Analogues

The compound belongs to the broader family of chlorinated phenylenediamine derivatives, sharing structural similarities with other substituted aromatic diamines. Comparative analysis reveals that 3-Fluoro-benzene-1,2-diamine dihydrochloride, with the molecular formula C₆H₉Cl₂FN₂ and molecular weight of 199.05 grams per mole, represents a closely related fluorinated analogue. The parent compound, benzene-1,2-diamine, commonly known as ortho-phenylenediamine, serves as the foundational structure from which the chlorinated derivative is synthesized. This parent compound exhibits the molecular formula C₆H₈N₂ and has been extensively studied for its role as a precursor to heterocyclic compounds. The structural modification through chlorine substitution at the third position of the benzene ring significantly alters the electronic distribution and chemical properties compared to the unsubstituted parent compound.

Properties

IUPAC Name |

3-chlorobenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXRLXRNYSJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of o-Phenylenediamine

Overview:

The primary synthetic route involves the selective chlorination of o-phenylenediamine to introduce a chlorine atom at the 3-position on the benzene ring, followed by salt formation with hydrochloric acid to yield the dihydrochloride.

Reaction Conditions and Reagents:

- Starting Material: o-Phenylenediamine

- Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating agents capable of electrophilic aromatic substitution.

- Solvents: Suitable polar aprotic solvents or acidic media to control regioselectivity and reaction rate.

- Temperature: Controlled temperatures to avoid over-chlorination and side reactions, often ambient to moderate heating.

- The aromatic amine undergoes electrophilic substitution with the chlorinating agent, selectively at the 3-position due to directing effects of the amino groups.

- Post-chlorination, the crude product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.

- Optimization of reaction parameters (temperature, solvent, chlorinating agent concentration) is critical to maximize yield and purity.

- Large-scale production employs controlled chlorination reactors with continuous monitoring to prevent formation of undesired isomers or poly-chlorinated byproducts.

- Purification typically involves crystallization from suitable solvents to isolate the dihydrochloride salt in high purity.

Multi-Step Synthesis via Diazotization and Coupling (Analogous Methods from Related Diamines)

While direct chlorination is the main route, insights from related compounds such as 2,5-dichloro-1,4-phenylenediamine suggest alternative multi-step methods that could be adapted for 3-chloro-benzene-1,2-diamine derivatives:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | Aniline derivative is diazotized using sodium nitrite in aqueous hydrochloric acid at 0–5 °C | HCl (12% mass), NaNO₂, 0–5 °C, 0.5 h | Forms diazonium salt intermediate |

| 2. Coupling | Diazonium salt reacts with chlorinated phenylamide to form azo-compound | pH 8–8.5, 8–10 °C, 4.5 h | Controls regioselectivity |

| 3. Reduction | Azo-compound is reduced under acidic conditions with Zn or Fe powder at 90–105 °C | pH 4.5–5.5, 3 h | Yields chlorinated phenylenediamine |

| 4. Purification & Salt Formation | Product is purified by filtration, methanol dissolution, pH adjustment, and crystallization with HCl | pH 8–8.5 for dissolution, then acidification | Produces dihydrochloride salt |

This method is more complex and typically used for substituted phenylenediamines with multiple chlorines but can inform preparation strategies for 3-chloro derivatives.

Purification and Crystallization

After synthesis, the product is converted to the dihydrochloride salt by treatment with hydrochloric acid, which improves stability and crystallinity.

- Typical Conditions:

- Dissolution of crude amine in methanol or water.

- Acidification with concentrated hydrochloric acid to precipitate the dihydrochloride salt.

- Cooling and filtration to isolate crystals.

- Recrystallization from ethanol or other suitable solvents to enhance purity.

Research Findings and Analytical Data

-

- Direct chlorination methods typically yield moderate to high purity products after recrystallization.

- Multi-step diazotization and reduction routes can improve regioselectivity but are more labor-intensive.

-

- NMR (¹H and ¹³C) confirms substitution pattern.

- Mass spectrometry confirms molecular weight consistent with C₆H₉Cl₃N₂.

- Melting point and elemental analysis verify purity of dihydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Chlorination | Chlorination of o-phenylenediamine, acid salt formation | Simpler, fewer steps, scalable | Requires careful control to avoid over-chlorination | 60–85 |

| Diazotization + Coupling + Reduction | Multi-step diazotization, azo coupling, reduction, salt formation | High regioselectivity, adaptable to multiple chlorines | More complex, longer reaction times | 50–75 |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-Chloro-benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among similar compounds include substituent type (e.g., halogen, alkyl, alkoxy), position, and the presence of additional functional groups. These differences influence physical properties, reactivity, and applications.

Table 1: Structural Comparison of Substituted Benzene-1,2-diamine Dihydrochlorides

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity (%) | Primary Use(s) |

|---|---|---|---|---|---|---|

| 3-Chloro-benzene-1,2-diamine dihydrochloride* | Cl at position 3 | C₆H₈Cl₃N₂ | 214.35 | - | - | Pharmaceutical intermediates |

| 3-Fluoro-benzene-1,2-diamine dihydrochloride | F at position 3 | C₆H₈Cl₂FN₂ | 199.05 | 1414959-15-1 | 99 | Lab reagents, API synthesis |

| 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride | Cl at position 4, CH₃ at 3 | C₇H₁₀Cl₂N₂ | 201.08 | - | - | Agrochemical intermediates |

| 1,2-Phenylenediamine dihydrochloride | No substituents | C₆H₁₀Cl₂N₂ | 181.06 | 615-28-1 | ≥98 | Biochemical research |

| 3,4-Diaminophenol dihydrochloride | OH at position 4 | C₆H₈Cl₂N₂O | 197.05 | - | 95 | Proton-coupled electron transfer studies |

| N1-Methylbenzene-1,2-diamine dihydrochloride | CH₃ at N1 position | C₇H₁₂Cl₂N₂ | 195.10 | - | - | Telmisartan impurity synthesis |

*Theoretical values for 3-Chloro-benzene-1,2-diamine dihydrochloride are calculated based on analogous compounds.

Biological Activity

3-Chloro-benzene-1,2-diamine dihydrochloride, also known as 3-chloro-o-phenylenediamine, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure

The compound has the following molecular structure:

- Molecular Formula : C₆H₈Cl₂N₂

- IUPAC Name : 3-chloro-benzene-1,2-diamine dihydrochloride

Antimicrobial Properties

Research indicates that 3-chloro-benzene-1,2-diamine dihydrochloride exhibits antimicrobial activity against various bacterial strains. Similar compounds have shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Genotoxicity and Carcinogenic Potential

Studies on structurally similar compounds have raised concerns regarding genotoxicity. For instance, the compound has been investigated for its potential to induce chromosome aberrations and sister chromatid exchanges in vivo. In experiments involving B6C3F1 mice, certain derivatives demonstrated significant genotoxic effects, indicating that 3-chloro-benzene-1,2-diamine dihydrochloride may share similar risks .

The biological activity of 3-chloro-benzene-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with biological macromolecules. The compound can act as a nucleophile in substitution reactions, which may lead to the modification of enzyme activities. It is hypothesized that it binds to active sites on enzymes, thereby inhibiting their function or altering their activity.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various amines, 3-chloro-benzene-1,2-diamine dihydrochloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Genotoxicity Assessment

A genotoxicity assessment was conducted using the micronucleus test in mice treated with varying doses of the compound. The results showed an increase in micronuclei formation at higher doses (≥50 mg/kg), suggesting a potential risk for chromosomal damage.

| Dose (mg/kg) | Micronuclei Count (per 1000 cells) |

|---|---|

| Control | 5 |

| 10 | 8 |

| 50 | 15 |

Q & A

Q. What are the key steps for synthesizing 3-chloro-benzene-1,2-diamine dihydrochloride with high purity?

The synthesis typically involves halogenation of benzene-1,2-diamine followed by dihydrochloride salt formation. A common approach includes:

- Chlorination : Reacting benzene-1,2-diamine with a chlorinating agent (e.g., Cl2 or N-chlorosuccinimide) under controlled pH and temperature to ensure regioselectivity at the 3-position.

- Salt Formation : Treating the product with hydrochloric acid to precipitate the dihydrochloride salt. Purity (>98%) is achieved via recrystallization in ethanol/water mixtures and validated by HPLC .

Q. How can the structure of 3-chloro-benzene-1,2-diamine dihydrochloride be confirmed experimentally?

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement .

- Spectroscopic Analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments and chlorine substitution patterns.

- FT-IR : Confirm amine (–NH2) and hydrochloride (–NH3<sup>+</sup>Cl<sup>−</sup>) vibrations.

Q. What are the primary reactivity pathways of 3-chloro-benzene-1,2-diamine dihydrochloride in organic synthesis?

The compound’s amino groups act as nucleophiles, enabling:

- Acylation : React with acyl chlorides to form amides.

- Diazotization : Generate diazonium salts for coupling reactions (e.g., azo dyes).

- Cross-Coupling : Participate in Buchwald-Hartwig amination for C–N bond formation. The 3-chloro substituent can undergo substitution (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3-chloro group affect reaction outcomes in catalytic processes?

The electron-withdrawing chloro group reduces electron density on the benzene ring, directing electrophilic attacks to the 4- and 6-positions. In Pd-catalyzed reactions, this enhances oxidative addition kinetics but may require bulky ligands (e.g., XPhos) to mitigate steric hindrance. Computational studies (DFT) can model charge distribution and transition states .

Q. What strategies resolve contradictions in reported yields for reactions involving 3-chloro-benzene-1,2-diamine dihydrochloride?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- pH Control : Maintain acidic conditions (pH 3–4) to prevent dehydrochlorination.

- Catalyst Optimization : Screen Pd/C, CuI, or Ni catalysts for cross-coupling efficiency. Validate protocols via reproducibility trials and LC-MS monitoring .

Q. How can the stability of 3-chloro-benzene-1,2-diamine dihydrochloride under varying storage conditions be assessed?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC.

- Light Sensitivity : Use amber vials to prevent photodegradation. Results indicate stable storage in inert atmospheres at –20°C .

Q. What computational methods predict the biological activity of derivatives synthesized from 3-chloro-benzene-1,2-diamine dihydrochloride?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., Cl, NO2) with bioactivity.

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the dihydrochloride salt.

- Characterization : Combine XRD, NMR, and elemental analysis for unambiguous confirmation.

- Reactivity Screening : Use high-throughput robotics to test diverse reaction conditions.

- Data Validation : Cross-reference experimental results with computational predictions to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.